molecular formula C7H8BrN3O B13282198 1-(6-Bromo-4-methylpyridin-3-yl)urea

1-(6-Bromo-4-methylpyridin-3-yl)urea

Cat. No.: B13282198
M. Wt: 230.06 g/mol
InChI Key: BUOBANYNQLPBRQ-UHFFFAOYSA-N
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Description

1-(6-Bromo-4-methylpyridin-3-yl)urea is a chemical compound that belongs to the class of substituted ureas It is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position of a pyridine ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-4-methylpyridin-3-yl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 6-bromo-4-methylpyridin-3-amine with an isocyanate derivative can yield the desired urea compound. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of N-substituted ureas, including this compound, often involves the use of phosgene or its derivatives. The reaction of 6-bromo-4-methylpyridin-3-amine with phosgene, followed by treatment with ammonia or an amine, can produce the desired urea compound. This method, while efficient, requires careful handling of phosgene due to its toxicity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-4-methylpyridin-3-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-methylpyridin-3-yl)urea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s bromine and methyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloro-4-methylpyridin-3-yl)urea: Similar structure but with a chlorine atom instead of bromine.

    1-(6-Fluoro-4-methylpyridin-3-yl)urea: Contains a fluorine atom instead of bromine.

    1-(6-Iodo-4-methylpyridin-3-yl)urea: Contains an iodine atom instead of bromine.

Uniqueness

1-(6-Bromo-4-methylpyridin-3-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine can result in distinct chemical and biological activities .

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

(6-bromo-4-methylpyridin-3-yl)urea

InChI

InChI=1S/C7H8BrN3O/c1-4-2-6(8)10-3-5(4)11-7(9)12/h2-3H,1H3,(H3,9,11,12)

InChI Key

BUOBANYNQLPBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1NC(=O)N)Br

Origin of Product

United States

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